![molecular formula C23H21O2P B010692 Allyl (triphenylphosphoranylidene)acetate CAS No. 104127-76-6](/img/structure/B10692.png)
Allyl (triphenylphosphoranylidene)acetate
Overview
Scientific Research Applications
Allyl (triphenylphosphoranylidene)acetate has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for the synthesis of organic molecules, and as a biocatalyst for the synthesis of pharmaceuticals. This compound has also been used in the development of new catalysts for the synthesis of organic molecules and in the study of the mechanism of action of certain enzymes.
Mechanism of Action
The mechanism of action of Allyl (triphenylphosphoranylidene)acetate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form a covalent bond. The reaction is believed to involve the formation of a phosphoranylidene intermediate, which is then attacked by the electrophile. The reaction is believed to be reversible, and the product is believed to be a phosphate ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to act as an inhibitor of certain enzymes, which may result in the inhibition of certain metabolic pathways. In addition, this compound may have an effect on the activity of certain hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
The advantages of using Allyl (triphenylphosphoranylidene)acetate in laboratory experiments are its low toxicity, high reactivity, and ease of synthesis. It is also relatively inexpensive to purchase. However, there are some limitations to its use, such as its volatility and its tendency to form explosive mixtures with air.
Future Directions
Future research on Allyl (triphenylphosphoranylidene)acetate could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research could be conducted on its use as a catalyst for the synthesis of organic molecules, its use as a biocatalyst for the synthesis of pharmaceuticals, and its potential use in the development of new catalysts for the synthesis of organic molecules. Additionally, further research could be conducted on its potential use as an inhibitor of certain enzymes and its potential effects on the activity of certain hormones.
properties
IUPAC Name |
prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMUMNJRCNSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394703 | |
Record name | Allyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104127-76-6 | |
Record name | Allyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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